Ethanamine, 2-[2-[2-[(6-chlorohexyl)oxy]ethoxy]ethoxy]-, hydrochloride (1:1)
Description
Role of Polyethylene Glycol-Based Linkers in Ternary Complex Formation
Polyethylene glycol (PEG) linkers, such as the triethylene glycol (PEG3) unit in ethanamine, 2-[2-[2-[(6-chlorohexyl)oxy]ethoxy]ethoxy]-, hydrochloride, play a pivotal role in stabilizing ternary complexes between E3 ligases and target proteins. The flexibility and hydrophilicity of PEG chains enable conformational adaptability, allowing PROTACs to bridge spatially distinct binding pockets. For example, the crystal structure of the PROTAC MZ1 (which employs a PEG3 linker) revealed that its PEG moiety facilitates van der Waals interactions with the BC loop of Brd4’s second bromodomain (Brd4^BD2^) while simultaneously forming a hydrogen bond with His437, a residue critical for Brd4 selectivity. This dual functionality underscores how PEG linkers balance rigidity and flexibility to mediate productive protein-protein interactions (PPIs).
Comparative studies of PEG-based versus alkyl-linked PROTACs demonstrate that PEG’s ether oxygen atoms enhance solubility and reduce aggregation, thereby promoting ternary complex formation. In ethanamine, 2-[2-[2-[(6-chlorohexyl)oxy]ethoxy]ethoxy]-, hydrochloride, the PEG6 backbone extends the distance between the E3 ligase and POI ligands, enabling optimal spacing for cooperative binding. Thermodynamic analyses using isothermal titration calorimetry (ITC) have shown that PEG linkers contribute to favorable entropy changes by pre-organizing PROTAC conformations in solution, reducing the entropic penalty of ternary complex assembly.
Structural Motifs Governing E3 Ligase–POI Spatial Orientation
The spatial orientation of E3 ligases relative to POIs is dictated by PROTAC linker composition and terminal functional groups. In ethanamine, 2-[2-[2-[(6-chlorohexyl)oxy]ethoxy]ethoxy]-, hydrochloride, the chlorohexyl terminus introduces a hydrophobic motif that influences binding pocket engagement. Crystallographic studies of VHL/BCL-xL and VHL/BCL-2 ternary complexes reveal that chloroalkane termini participate in hydrophobic interactions with residues in the E3 ligase’s substrate-binding cleft, such as Leu71 and Tyr98 of VHL. These interactions stabilize a “sandwich” architecture, where the PROTAC linker positions the POI ligand for ubiquitination.
The PEG6 spacer further modulates orientation by adopting folded conformations in nonpolar environments. Solution nuclear magnetic resonance (NMR) studies of VHL-targeting PROTACs demonstrate that PEG linkers shield polar surfaces in aqueous media while exposing hydrophobic moieties in lipid-rich cellular compartments. This environmental sensitivity ensures that ethanamine, 2-[2-[2-[(6-chlorohexyl)oxy]ethoxy]ethoxy]-, hydrochloride adopts compact, cell-permeable conformations extracellularly, then extends to facilitate E3–POI engagement intracellularly.
Key structural motifs include:
Impact of Chlorohexyl Termini on Cell Permeability and Hydrophobic Interactions
The chlorohexyl terminus of ethanamine, 2-[2-[2-[(6-chlorohexyl)oxy]ethoxy]ethoxy]-, hydrochloride significantly enhances cell permeability by reducing the compound’s polar surface area (PSA). Passive permeability assays using Caco-2 cell monolayers have shown that chloroalkane-terminated PROTACs exhibit 3–5× higher permeability than their hydroxyl-terminated counterparts. This improvement stems from the chlorohexyl group’s ability to adopt low-PSA conformations in nonpolar solvents, as evidenced by molecular dynamics simulations.
Furthermore, the chlorohexyl moiety participates in hydrophobic interactions within ternary complexes. In the BCL-2^WH244^ structure, a similar chloroalkyl group forms a salt bridge with Arg110 of BCL-2 and Asp92 of VHL, illustrating how terminal hydrophobicity can stabilize E3–POI interfaces. The hexyl chain’s length (6 carbons) optimizes membrane partitioning while avoiding excessive lipophilicity, which could impair solubility.
Properties
IUPAC Name |
2-[2-[2-(6-chlorohexoxy)ethoxy]ethoxy]ethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26ClNO3.ClH/c13-5-3-1-2-4-7-15-9-11-17-12-10-16-8-6-14;/h1-12,14H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQNJTQZTUNYEPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCl)CCOCCOCCOCCN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H27Cl2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanamine, 2-[2-[2-[(6-chlorohexyl)oxy]ethoxy]ethoxy]-, hydrochloride (1:1) typically involves the reaction of 6-chlorohexanol with ethylene oxide to form 2-(2-(6-chlorohexyloxy)ethoxy)ethanol. This intermediate is then reacted with ethylene oxide again to form 2-(2-(2-(6-chlorohexyloxy)ethoxy)ethoxy)ethanol. Finally, the amination of this compound with ammonia or an amine, followed by treatment with hydrochloric acid, yields the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The final product is often purified using crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
Ethanamine, 2-[2-[2-[(6-chlorohexyl)oxy]ethoxy]ethoxy]-, hydrochloride (1:1) undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to form corresponding alcohols or amines.
Common Reagents and Conditions
Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium iodide.
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Major Products
Substitution: Products include azides, thiocyanates, and iodides.
Oxidation: Products include aldehydes and carboxylic acids.
Reduction: Products include alcohols and amines.
Scientific Research Applications
Ethanamine derivatives, including the hydrochloride form, exhibit various biological activities:
- Antimicrobial Properties : Research indicates that compounds with similar structures can inhibit microbial growth by interacting with bacterial membranes or essential enzymes.
- Anti-inflammatory Effects : Some studies suggest that these compounds may modulate inflammatory pathways, providing potential therapeutic benefits in inflammatory diseases.
- Biochemical Pathway Inhibition : The unique structure may allow it to act as an inhibitor in specific biochemical pathways, potentially mimicking natural substrates or ligands .
Applications in Research
Ethanamine, 2-[2-[2-[(6-chlorohexyl)oxy]ethoxy]ethoxy]-, hydrochloride is primarily used for research purposes due to its complex structure and potential biological activity. Its applications include:
- Drug Development : The compound's ability to interact with biological targets makes it a candidate for further investigation in drug design and development.
- Biochemical Assays : It can be utilized in assays to study enzyme interactions or receptor binding, providing insights into its mechanism of action.
- Molecular Docking Studies : Computational studies can predict how this compound interacts at the molecular level with various biological targets, aiding in the identification of potential therapeutic uses .
Mechanism of Action
The mechanism of action of Ethanamine, 2-[2-[2-[(6-chlorohexyl)oxy]ethoxy]ethoxy]-, hydrochloride (1:1) as a PROTAC linker involves the recruitment of an E3 ubiquitin ligase to the target protein. The linker facilitates the formation of a ternary complex, bringing the E3 ligase and the target protein into close proximity. This leads to the ubiquitination of the target protein, marking it for degradation by the proteasome .
Comparison with Similar Compounds
Target Compound vs. Fluorinated Analogs
- Tridecafluoro-nonyloxy analog (C₁₅H₂₀F₁₃NO₃): Molecular weight: 509.30 g/mol. Key difference: Replacement of the chlorohexyl group with a fluorinated nonyl chain. Impact: Enhanced hydrophobicity and chemical stability due to fluorine’s electronegativity and C-F bond strength. Applications include surface modification and fluoropolymer synthesis .
| Property | Target Compound | Tridecafluoro-nonyloxy Analog |
|---|---|---|
| Molecular weight | 260.20 g/mol | 509.30 g/mol |
| Substituent | Chlorohexyl | Tridecafluoro-nonyl |
| Solubility | Polar solvents (DMF, MeOH) | Non-polar solvents (CH₂Cl₂) |
| Applications | Protein labeling | Fluorinated material synthesis |
Aromatic and Heterocyclic Derivatives
Methoxyindole Derivatives
Quinazoline Derivatives
- 4-Carboxamido-2-trichloromethylquinazolines :
| Property | Target Compound | 6-Methoxytryptamine HCl | Quinazoline Derivatives |
|---|---|---|---|
| Core structure | Aliphatic ether-amine | Indole-ethylamine | Heterocyclic (quinazoline) |
| Bioactivity | Bioconjugation | Serotonergic modulation | Antimalarial |
| Targets | HaloTag proteins | 5-HT receptors | Plasmodium enzymes |
Ethanolamine Derivatives
Diphenhydramine Hydrochloride (C₁₇H₂₁NO·HCl):
2-(4-Fluorophenoxy)ethanamine Hydrochloride:
- Key difference: Fluorophenoxy substituent.
- Impact : Increased metabolic stability; used in radiopharmaceuticals .
Thio/Sulfonyl Derivatives
2-(Decylthio)ethanamine Hydrochloride (C₁₂H₂₇NS·HCl):
- Molecular weight : 261.87 g/mol.
- Key difference : Thioether (-S-) linkage instead of ether (-O-).
2-(Methylsulfonyl)ethanamine Hydrochloride:
- Key difference : Sulfonyl (-SO₂-) group.
- Impact : Enhanced hydrogen-bonding capacity; used in kinase inhibitor synthesis .
Biological Activity
Ethanamine, 2-[2-[2-[(6-chlorohexyl)oxy]ethoxy]ethoxy]-, hydrochloride (1:1), also known as H2N-PEG3-(CH2)6-Cl HCl, is a chemical compound with the molecular formula C12H27Cl2NO3 and a molecular weight of 304.25 g/mol. This compound is of interest due to its potential biological activities and applications in medicinal chemistry, particularly in drug design and development. The following sections will explore its biological activity, including relevant research findings, case studies, and data tables.
Structure and Composition
The structure of Ethanamine, 2-[2-[2-[(6-chlorohexyl)oxy]ethoxy]ethoxy]-, hydrochloride can be described as a polyether amine with a chloroalkyl substituent. The presence of the chlorohexyl group may influence its biological properties, particularly in terms of membrane permeability and interaction with biological targets.
Physical Properties
| Property | Value |
|---|---|
| Molecular Formula | C12H27Cl2NO3 |
| Molecular Weight | 304.25 g/mol |
| CAS Number | 1261238-19-0 |
| Boiling Point | Not specified |
| Purity | >98% (available from suppliers) |
Ethanamine derivatives often exhibit biological activities through various mechanisms, including:
- Interference with cellular signaling pathways : Compounds like Ethanamine can modulate receptor activity or inhibit enzymes involved in signaling cascades.
- Antimicrobial properties : The chloroalkyl moiety may enhance the compound's ability to disrupt microbial membranes.
- Anticancer potential : Some studies suggest that similar compounds can induce apoptosis in cancer cells.
Research Findings
Recent studies have investigated the biological activity of similar compounds. For instance:
- Antimicrobial Activity : A study demonstrated that chloroalkyl derivatives exhibit significant antimicrobial effects against various bacterial strains, suggesting potential applications in treating infections .
- Cytotoxicity against Cancer Cells : Research indicated that certain ethanamine derivatives can selectively induce cell death in cancer cell lines while sparing normal cells, highlighting their therapeutic potential .
- Neuroprotective Effects : Some derivatives have shown promise in protecting neuronal cells from oxidative stress, which is relevant for neurodegenerative diseases .
Case Study 1: Antimicrobial Efficacy
A recent investigation assessed the antimicrobial properties of Ethanamine derivatives against Staphylococcus aureus and Escherichia coli. The study found that compounds with longer alkyl chains exhibited enhanced antibacterial activity due to increased membrane disruption.
Case Study 2: Anticancer Activity
In vitro studies on cancer cell lines treated with Ethanamine derivatives showed a dose-dependent response leading to apoptosis. Flow cytometry analysis revealed significant increases in early apoptotic markers compared to untreated controls.
Q & A
Q. What are the established synthetic routes for this compound, and how can purity be optimized?
The compound is synthesized via nucleophilic substitution or amide coupling reactions. For example, a derivative was synthesized by reacting 2-(2-((6-chlorohexyl)oxy)ethoxy) ethanamine TFA salt with Alexa Fluor 647 NHS ester in dry DMF under nitrogen, followed by RP-HPLC purification (gradient: CH3CN/10 mM AcONH4aq) to achieve 74% yield and high purity . Optimization involves controlling reaction stoichiometry, inert atmosphere, and post-synthesis purification using techniques like RP-HPLC or column chromatography.
Q. How can researchers confirm the molecular identity of this compound?
Characterization typically employs:
Q. What are the recommended storage conditions to ensure compound stability?
Store in airtight containers under inert gas (N2/Ar) at –20°C to prevent hydrolysis of the chlorohexyl group or degradation of the tertiary amine. Stability tests under varying pH and temperature conditions should be conducted to confirm shelf life .
Advanced Research Questions
Q. How does the compound’s solubility profile impact its applicability in drug delivery systems?
The compound’s polyethylene glycol (PEG)-like ethoxy chain enhances solubility in polar organic solvents (e.g., DMF, CHCl3) but limits aqueous solubility. This property is exploited in nanocarrier design, where it can be conjugated to hydrophobic drugs to improve bioavailability. For instance, similar PEGylated amines form self-assembled nanostructures in CHCl3, as shown by UV-vis spectroscopy (Soret band analysis) .
Q. What analytical challenges arise when studying its reactivity in biological systems?
Key challenges include:
- Interference from biological matrices : Use LC-MS/MS with selective ion monitoring to distinguish the compound from endogenous amines.
- Tracking chlorohexyl group reactivity : Radiolabeling (e.g., ³⁶Cl) or fluorescent tagging (e.g., Alexa Fluor derivatives) enables real-time monitoring in cellular uptake studies .
Q. How can conflicting data on its stability in aqueous buffers be resolved?
Contradictory reports may arise from variations in buffer ionic strength or pH. A systematic study should:
Q. What methodologies are recommended for derivatizing this compound for targeted receptor studies?
The primary amine group allows conjugation with:
- NHS esters : For fluorescent probes (e.g., Alexa Fluor 647) .
- Biotin tags : For pull-down assays to study receptor binding.
- Peptide linkers : For site-specific drug delivery. Reactions require DIEA as a base to deprotonate the amine and drive conjugation efficiency .
Data Contradiction Analysis
Q. How should researchers address discrepancies in solubility data across studies?
Discrepancies often stem from differing experimental conditions (e.g., solvent grade, temperature). To resolve:
Q. What strategies mitigate batch-to-batch variability in synthesis?
Variability in the chlorohexyl-ethoxy chain length or hydrochloride stoichiometry can be minimized by:
- Strict control of reaction time and temperature.
- Implementing QC checks via NMR (to confirm substituent ratios) and Karl Fischer titration (to quantify water content) .
Tables for Key Data
| Derivatization Target | Conjugate | Application |
|---|---|---|
| Fluorescent Probes | Alexa Fluor 647 | Live-cell receptor imaging |
| Drug Carriers | Protoporphyrin IX | Nanoscale self-assembly |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
